molecular formula C5H7NO B3033054 4-Ethenylazetidin-2-one CAS No. 7486-94-4

4-Ethenylazetidin-2-one

Cat. No. B3033054
CAS RN: 7486-94-4
M. Wt: 97.12 g/mol
InChI Key: ZEWHMWFASYXCAO-UHFFFAOYSA-N
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Description

4-Ethenylazetidin-2-one (4-EA) is a synthetic compound that has been studied for its potential applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. 4-EA is a derivative of the azetidine ring system, and it is a cyclic compound composed of four carbon atoms and one nitrogen atom. It is a versatile compound that can be used in a variety of ways, including as a reagent, a catalyst, and a ligand.

Scientific Research Applications

1. Role in Synthesis of Antitumor Agents

4-Ethenylazetidin-2-one plays a crucial role in the synthesis of specific antitumor agents. A study focused on the synthesis and biochemical evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones, discovering potent antiproliferative compounds. These compounds showed significant activity in inhibiting the polymerization of isolated tubulin in vitro and caused apoptosis in cancer cells (Greene et al., 2016).

2. Application in Enzymatic Synthesis

This compound is used in enzymatic synthesis processes. An example is its application in the enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase. This process takes place in an aqueous-organic solvent system, demonstrating the versatility and importance of this compound in pharmaceutical synthesis (Liu et al., 2017).

Safety and Hazards

The safety information for 4-Ethenylazetidin-2-one includes several hazard statements such as H302, H312, H315, H319, H332, H334, H335 . These statements indicate various hazards associated with the compound, including harm if swallowed (H302), harm in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harm if inhaled (H332), may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-ethenylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-4-3-5(7)6-4/h2,4H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWHMWFASYXCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300798
Record name 4-ethenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7486-94-4
Record name 4-Vinyl-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7486-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 139020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7486-94-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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